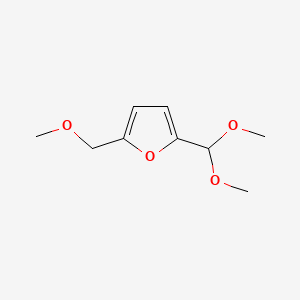

2-(Dimethoxymethyl)-5-(methoxymethyl)furan

Description

Properties

IUPAC Name |

2-(dimethoxymethyl)-5-(methoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-10-6-7-4-5-8(13-7)9(11-2)12-3/h4-5,9H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSLPVCXVFBZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30763252 | |

| Record name | 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30763252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110339-34-9 | |

| Record name | 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30763252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

From Waste to Worth: A Technical Guide to the Synthesis of 2,5-Disubstituted Furan Derivatives from Biomass

Abstract

The transition from a fossil-fuel-based economy to a sustainable, bio-based paradigm necessitates the development of efficient processes for converting renewable biomass into valuable platform chemicals and their derivatives. Among these, 2,5-disubstituted furans, derived from C5 and C6 sugars present in lignocellulosic biomass, represent a critical class of molecules with wide-ranging applications, from polymer precursors to biofuels. This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the synthesis of these furanic derivatives. We will delve into the catalytic conversion of the primary biomass-derived platforms, 5-hydroxymethylfurfurals (5-HMF) and furfural, into high-value products such as 2,5-furandicarboxylic acid (FDCA), 2,5-dimethylfuran (DMF), 2,5-bis(hydroxymethyl)furan (BHMF), and various furan-based ethers and amines. This guide emphasizes the causality behind experimental choices, detailed step-by-step protocols, and the self-validating systems required for robust and reproducible synthesis.

Introduction: The Furanic Bridge from Biomass to Advanced Materials

Lignocellulosic biomass, the most abundant and renewable carbon source on Earth, is primarily composed of cellulose, hemicellulose, and lignin.[1] Through a series of hydrolysis and dehydration reactions, the carbohydrate fractions (cellulose and hemicellulose) can be transformed into key furanic platform molecules.[2] Specifically, hexose (C6) sugars like fructose and glucose yield 5-hydroxymethylfurfural (5-HMF), while pentose (C5) sugars like xylose produce furfural.[1][2]

These platform molecules are the gateways to a diverse array of 2,5-disubstituted furan derivatives.[3][4] The strategic functionalization of the aldehyde, hydroxyl, and furan ring moieties allows for the creation of monomers for novel bioplastics, advanced liquid biofuels, and precursors for pharmaceuticals.[2][5][6] For instance, 2,5-furandicarboxylic acid (FDCA) is a bio-based alternative to terephthalic acid, a key component in polyethylene terephthalate (PET).[5][7] This guide will navigate the critical synthetic pathways that transform these humble biomass-derived furans into valuable chemical entities.

The Genesis: From Biomass to Furanic Platforms

The journey begins with the conversion of carbohydrates into 5-HMF. This process typically involves acid catalysis to facilitate the dehydration of sugars.[8][9]

Logical Workflow: From Biomass to Furanic Platform Chemicals

Caption: General workflow from raw biomass to purified furanic platform chemicals.

A critical challenge in this initial step is preventing the degradation of 5-HMF into levulinic and formic acids or its polymerization into insoluble humins.[10] The choice of solvent system, such as biphasic water/organic solvent systems, can be crucial for in-situ extraction of 5-HMF from the reactive aqueous phase, thereby maximizing yields.[11][12]

Key Synthetic Transformations of 5-HMF

Once isolated, 5-HMF serves as a remarkably versatile substrate for a multitude of catalytic transformations. The following sections detail the synthesis of major classes of 2,5-disubstituted derivatives.

Oxidation to 2,5-Furandicarboxylic Acid (FDCA)

The oxidation of 5-HMF to FDCA is a cornerstone of green chemistry, providing a renewable monomer for polymers like polyethylene furanoate (PEF).[7] The reaction proceeds through several intermediate species, and controlling the reaction pathway is key to achieving high yields.

Caption: The two primary oxidation pathways from 5-HMF to FDCA.[13][14]

The choice of catalyst and reaction conditions dictates which pathway is favored. Noble metal catalysts, particularly those based on Platinum (Pt) and Gold (Au), are highly effective.[15]

-

Platinum (Pt) Catalysts: Pt supported on carbon (Pt/C) is a widely used catalyst. In aqueous, basic solutions, the reaction is highly efficient. The base promotes the oxidation of the aldehyde group first (via the HMFCA pathway).[5][15] However, the use of a base necessitates neutralization and separation steps, adding complexity and cost. Recent developments have focused on "base-free" oxidation.

-

Gold (Au) Catalysts: Gold nanoparticles, often supported on metal oxides like CeO₂, TiO₂, or hydrotalcites, show excellent activity, sometimes under milder, base-free conditions.[16] The enhanced activity is often attributed to the unique electronic properties of nano-gold and strong metal-support interactions that facilitate oxygen activation.

| Catalyst System | Support | Temperature (°C) | Time (h) | Oxidant | Base | HMF Conv. (%) | FDCA Yield (%) | Reference |

| Pt/C | Carbon | 110 | 5 | O₂ | None | >99 | 97 | [16] |

| Ru/C | Carbon | 140 | 1 | O₂ | None | 100 | 88 | [17] |

| Au-Pd/CNT | Carbon Nanotubes | 95 | 6 | O₂ | None | >99 | 99 | [16] |

| Co/Mn/Br | Homogeneous | 150 | <0.5 | Air | None (in HAc) | 100 | 92 | [18] |

This protocol is based on the work by Han et al., who developed a novel catalyst for highly efficient base-free oxidation.[16]

-

Catalyst Preparation:

-

Treat activated carbon with a solution of magnesium nitrate.

-

Dry and calcine the material to form a C-O-Mg composite support.

-

Impregnate the support with a solution of chloroplatinic acid (H₂PtCl₆).

-

Reduce the platinum precursor to its metallic state using a reducing agent like sodium borohydride.

-

Wash and dry the final Pt/C-O-Mg catalyst. The formation of C-O-Mg bonds is crucial as it creates stable, strong basic sites on the catalyst itself, eliminating the need for a soluble base.[16]

-

-

Oxidation Reaction:

-

In a high-pressure autoclave reactor, add 5-HMF, the Pt/C-O-Mg catalyst, and deionized water.

-

Seal the reactor, purge with O₂, and then pressurize to the desired pressure (e.g., 1.0 MPa).

-

Heat the reactor to the target temperature (e.g., 110 °C) with vigorous stirring.

-

Maintain the reaction for the specified time (e.g., 5 hours).

-

-

Product Purification:

-

After the reaction, cool the reactor to room temperature and vent the excess pressure.

-

Separate the heterogeneous catalyst by filtration.

-

The low solubility of FDCA in water means it will precipitate upon cooling.[19]

-

Further purify the crude FDCA by acidification of the filtrate (if any soluble salts formed) to a pH of 2-3 using an acid like HCl, causing more FDCA to precipitate.[16]

-

Collect the precipitated FDCA by filtration, wash with cold water, and dry in a vacuum oven. Purity can be verified by HPLC analysis.[16]

-

Reductive Upgrading to Biofuels: 2,5-Dimethylfuran (DMF)

2,5-Dimethylfuran (DMF) is a promising liquid biofuel with a high energy density (40% greater than ethanol) and favorable physical properties.[6][20] Its synthesis involves the hydrogenation and hydrogenolysis of 5-HMF.

Caption: The two main reaction pathways for the conversion of HMF to DMF.[21][22]

The key to high DMF yield is the selective hydrogenolysis of C-O bonds while avoiding the hydrogenation of the furan ring.

-

Copper-based catalysts (e.g., Cu-Ru/C): Copper is effective for C-O hydrogenolysis. Bimetallic catalysts, such as Ru-Co or Cu-Ru, often show synergistic effects where one metal facilitates hydrogenation and the other promotes hydrogenolysis.[20][23]

-

Palladium (Pd) and Ruthenium (Ru) catalysts: These noble metals are also highly active. The choice of support material (e.g., activated carbon, metal oxides) and the addition of promoters can significantly influence selectivity by altering the electronic properties of the active metal sites.[22]

-

Non-noble metal catalysts (e.g., Ni, Co): Nickel and Cobalt catalysts are attractive due to their lower cost. Raney Ni, for example, has shown good performance, though sometimes requiring higher temperatures.[22]

| Catalyst System | Support | Temperature (°C) | Time (h) | H₂ Pressure (MPa) | HMF Conv. (%) | DMF Yield (%) | Reference |

| Ru-Co/AC | Activated Carbon | 200 | 1.5 | 1.0 | 98.7 | 97.9 | [23] |

| CuCo/NC | N-doped Carbon | 180 | 4 | 2.0 | 100 | 93.7 | [24] |

| Ni/C | Carbon | 180 | 2 | 4.0 | 100 | 75.0 | [22] |

| Ru/C | Carbon | 180 | 6 | 6.0 | 100 | 88.5 | [22] |

This protocol is based on the work by Zhang et al., demonstrating a direct conversion from the sugar precursor.[25]

-

Reaction Setup:

-

Combine fructose, a Lewis acid catalyst (e.g., AlCl₃), a Brønsted acid catalyst (e.g., HCl), and the hydrogenation catalyst (e.g., Ru/C) in a high-pressure reactor.

-

Add the solvent, N,N-dimethylformamide (DMF solvent, not to be confused with the product), which is effective for both the dehydration and hydrogenolysis steps.[25]

-

-

Dehydration Step:

-

Heat the mixture under an inert atmosphere (e.g., N₂) to a temperature suitable for fructose dehydration to 5-HMF (e.g., 140 °C) for a specific duration. The acid catalysts facilitate this conversion.

-

-

Hydrogenolysis Step:

-

After the dehydration step, cool the reactor, purge with H₂, and then pressurize to the desired pressure (e.g., 4 MPa).

-

Heat the reactor to the hydrogenolysis temperature (e.g., 180 °C) and maintain with stirring for several hours. The Ru/C catalyst mediates the conversion of in-situ generated HMF to DMF.

-

-

Product Analysis and Isolation:

-

After the reaction, cool the reactor and vent.

-

Filter the catalyst from the reaction mixture.

-

The product DMF can be isolated from the solvent and byproducts by distillation.

-

Analyze the yield and purity using Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS).

-

Synthesis of Furan Diols, Ethers, and Amines

BHMF is a valuable diol monomer for producing polyesters and polyurethanes.[26] It is synthesized by the selective hydrogenation of the aldehyde group of 5-HMF, leaving the hydroxymethyl group and furan ring intact.

-

Catalytic Approach: Catalysts like Ru/Co₃O₄ using catalytic transfer hydrogenation (CTH) with isopropanol as a hydrogen source can achieve high yields (up to 82%).[11] Alternatively, selective hydrogenation using H₂ gas over catalysts like Cu₂₀-Ru₂-PMO can yield up to 98% BHMF.[27]

-

Stoichiometric Reduction: For laboratory-scale synthesis, a rapid and high-yielding method is the reduction of 5-HMF with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol at 0 °C.[1][5][8]

BAMFs are considered promising biodiesel candidates and are synthesized via the etherification of BHMF or directly from 5-HMF through reductive etherification.[28][29]

-

Protocol for BAMF Synthesis from BHMF:

-

Dissolve BHMF in the corresponding alcohol (e.g., ethanol for 2,5-bis(ethoxymethyl)furan).

-

Add a solid acid catalyst, such as Amberlyst-15 resin.[28][30]

-

Heat the mixture (e.g., to 40 °C) and monitor the reaction by TLC or GC.

-

Upon completion, filter the catalyst and remove the excess alcohol under reduced pressure to isolate the BAMF product.[14]

-

BAMF (diamine) is another important monomer for polymer synthesis, particularly polyamides. It can be synthesized via the reductive amination of 5-HMF.

-

Catalytic Approach: This transformation is challenging as it requires the amination of both the aldehyde and the alcohol functional groups. A one-pot, two-stage process using a bifunctional CuNiAlOₓ catalyst has been shown to be effective, affording BAMF in 85.9% yield.[31] Raney Ni is also a highly effective catalyst for this transformation, achieving yields over 80%.[10]

-

Protocol for Reductive Amination over Raney Ni:

-

Charge a high-pressure autoclave with 5-HMF, Raney Ni catalyst, a solvent like THF, and aqueous ammonia.

-

Pressurize the reactor with H₂ (e.g., 1.0 MPa).

-

Heat the reactor to the target temperature (e.g., 160 °C) and maintain with stirring for the required duration (e.g., 12 hours).[10][12]

-

After reaction, cool, vent, and filter the catalyst.

-

Isolate the product by removing the solvent and unreacted ammonia under reduced pressure.

-

Conclusion and Future Perspective

The synthesis of 2,5-disubstituted furan derivatives from biomass represents a vibrant and critical field in the development of a sustainable chemical industry. The catalytic upgrading of platform molecules like 5-HMF and furfural provides a direct pathway to renewable monomers, biofuels, and valuable chemical intermediates. The key to advancing this field lies in the rational design of highly selective, stable, and cost-effective heterogeneous catalysts. While noble metals have shown exceptional performance, future research must continue to focus on developing catalysts based on abundant, earth-abundant metals without sacrificing activity or selectivity. Furthermore, the integration of biomass conversion, platform molecule synthesis, and final derivative production into seamless one-pot processes will be crucial for improving the economic viability and reducing the environmental footprint of these biorefinery pathways. This guide provides a foundational understanding and practical protocols to empower researchers in this exciting and impactful area of green chemistry.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. One-pot synthesis of 2,5-diformylfuran from fructose using a magnetic bi-functional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. fur4sustain.eu [fur4sustain.eu]

- 9. One-Pot Synthesis of 2,5-Diformylfuran from Fructose using a Bifunctional Catalyst Derived from Phosphomolybdic Acid and Chitosan | BioResources [ojs.bioresources.com]

- 10. One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4 [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Application of heterogeneous catalysts in the preparation of bio-based platform compound 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Platform 5‐Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00028A [pubs.rsc.org]

- 20. Homogeneous catalysed hydrogenation of HMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Catalysis Research | Design of Heterogeneous Catalysts for the Conversion of Furfural to C5 Derivatives: A Brief Review [lidsen.com]

- 22. Frontiers | Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over a Modified CoAl-Hydrotalcite Catalyst [frontiersin.org]

- 23. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. One-pot synthesis of 2,5-diformylfuran from fructose using a bifunctional catalyst derived from phosphomolybdic acid and chitosan :: BioResources [bioresources.cnr.ncsu.edu]

- 25. One-pot production of 2,5-dimethylfuran from fructose over Ru/C and a Lewis–Brønsted acid mixture in N,N-dimethylformamide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 28. JP2017190316A - Method of purifying 2,5-furandicarboxylic acid - Google Patents [patents.google.com]

- 29. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 32. par.nsf.gov [par.nsf.gov]

- 33. Furan platform chemicals beyond fuels and plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 34. Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid [mdpi.com]

- 35. Sustainable pathway to furanics from biomass via heterogeneous organo-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. mdpi.com [mdpi.com]

- 39. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 40. pubs.rsc.org [pubs.rsc.org]

- 41. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 42. Electrocatalytic Oxidation of HMF to FDCA over Multivalent Ruthenium in Neutral Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. researchgate.net [researchgate.net]

- 45. Application of heterogeneous catalysts in the preparation of bio-based platform compound 5-hydroxymethylfurfural [journal.hep.com.cn]

- 46. Base-free conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over a Ru/C catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 47. atibt.org [atibt.org]

- 48. mdpi.com [mdpi.com]

- 49. mdpi.com [mdpi.com]

- 50. Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass | Semantic Scholar [semanticscholar.org]

- 51. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 52. pubs.acs.org [pubs.acs.org]

- 53. mdpi.com [mdpi.com]

- 54. pubs.acs.org [pubs.acs.org]

- 55. researchgate.net [researchgate.net]

- 56. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 57. Selective hydrogenolysis of 5-hydroxymethylfurfural to 2,5-dimethylfuran with high yield over bimetallic Ru–Co/AC catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 58. mdpi.com [mdpi.com]

- 59. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]

- 60. researchgate.net [researchgate.net]

- 61. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]

- 62. advanceseng.com [advanceseng.com]

- 63. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 64. fur4sustain.eu [fur4sustain.eu]

- 65. mdpi.com [mdpi.com]

- 66. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 67. researchgate.net [researchgate.net]

- 68. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 69. researchgate.net [researchgate.net]

The Furan Moiety in Modern Drug Discovery: A Technical Guide to the Physicochemical Properties of Furan Acetals and Ethers

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic characteristics and its capacity to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings have established it as a "privileged scaffold" in contemporary drug design.[1] Furan derivatives are prevalent in numerous natural products with potent biological activities and form the core of several FDA-approved drugs, underscoring their therapeutic significance.[1] This technical guide provides an in-depth exploration of the physicochemical properties of two key classes of furan derivatives: furan acetals and furan ethers. Understanding these properties is paramount for optimizing synthetic routes, enhancing pharmacokinetic profiles, and ultimately, developing novel and effective therapeutic agents.

The Furan Core: A Foundation of Unique Reactivity and Properties

Furan's aromaticity, arising from the delocalization of one of the oxygen's lone pairs of electrons into the ring, dictates its chemical behavior.[2] However, with a resonance energy of approximately 16 kcal/mol, it is significantly less aromatic than benzene (36 kcal/mol), rendering it more reactive.[3][4] This heightened reactivity, particularly towards electrophiles, is a double-edged sword in drug development. While it allows for diverse functionalization, it also presents stability challenges.[5] The electron-donating nature of the ether oxygen within the ring increases the electron density, making the furan nucleus susceptible to electrophilic attack, primarily at the 2 and 5 positions.[3][6]

Furan itself is a colorless, volatile liquid with a boiling point of 31.3°C and is sparingly soluble in water but readily soluble in common organic solvents like alcohol, ether, and acetone.[2][4] These fundamental properties are significantly modulated by the introduction of acetal and ether functionalities, influencing key drug-like characteristics such as solubility, stability, and metabolic fate.

Furan Acetals: Masked Carbonyls with Tunable Stability

Furan acetals, particularly those derived from furfural, are crucial intermediates and functional motifs in organic synthesis and drug development. The acetal group serves as a highly effective protecting group for the often-reactive aldehyde or ketone functionality present on a furan ring.[7][8] This protection is essential when performing reactions that would otherwise be incompatible with a carbonyl group, such as those involving Grignard reagents or strong reducing agents.[8]

Physicochemical Properties of Furan Acetals

The introduction of an acetal moiety significantly alters the physicochemical properties of the parent furan aldehyde or ketone.

| Property | Furan-2-carboxaldehyde (Furfural) | Furfural Diethyl Acetal | Rationale for Change |

| Boiling Point | 161.7 °C | ~165-167 °C (estimated) | The increase in molecular weight and van der Waals forces due to the addition of the two ethyl groups leads to a higher boiling point. |

| Solubility | Soluble in water (8.3 g/100 mL), ethanol, ether, acetone.[9][10] | Sparingly soluble in water; soluble in organic solvents. | The acetal is less polar than the aldehyde, reducing its solubility in water while maintaining good solubility in organic solvents. |

| Stability | Prone to oxidation and polymerization, especially in the presence of acid. | Stable under neutral to strongly basic conditions.[7][11] | The acetal linkage is resistant to basic conditions and nucleophilic attack, protecting the carbonyl functionality.[7] |

Table 1: Comparison of Physicochemical Properties of Furfural and its Diethyl Acetal.

Synthesis and Hydrolysis of Furan Acetals: A Controlled Transformation

The formation of a furan acetal is a reversible, acid-catalyzed reaction between a furan aldehyde or ketone and an alcohol.[11] The use of a diol, such as ethylene glycol, is often favored as it results in the formation of a more stable cyclic acetal.[7]

Experimental Protocol: Synthesis of Furfural Diethyl Acetal

-

Reaction Setup: To a solution of furfural (1 equivalent) in anhydrous ethanol (excess), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: The mixture is typically heated to reflux to drive the reaction towards the acetal product. The water formed during the reaction can be removed using a Dean-Stark apparatus to shift the equilibrium.

-

Work-up: After the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent, washed, dried, and purified by distillation.

The stability of the acetal is pH-dependent. Under acidic conditions, particularly in the presence of water, the acetal undergoes hydrolysis to regenerate the carbonyl compound and the alcohol.[12][13] The mechanism involves protonation of one of the acetal oxygens, followed by elimination of an alcohol molecule to form a resonance-stabilized oxonium ion, which is then attacked by water.[13]

Figure 1: Acid-catalyzed hydrolysis of a furan acetal.

This controlled lability is a key feature of acetals as protecting groups, allowing for their removal under specific conditions once their protective role is fulfilled.[7]

Furan Ethers: Modulating Polarity and Reactivity

Furan ethers, where an alkoxy group is attached to the furan ring or a side chain, represent another important class of furan derivatives. The ether functionality can significantly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Physicochemical Properties of Furan Ethers

The properties of furan ethers vary depending on the nature of the alkyl or aryl group and its position on the furan ring.

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Refractive Index | Solubility |

| Furfuryl methyl ether | C6H8O2 | 134-135[14] | 1.013-1.019 @ 25°C[14] | 1.454-1.460 @ 20°C[14] | Soluble in alcohol; sparingly soluble in water.[14] |

| Ethyl furfuryl ether | C7H10O2 | 149-150[15] | ~0.97 | ~1.45 | Soluble in organic solvents. |

| 2,5-Dimethoxytetrahydrofuran | C6H12O3 | 145-148[16] | 1.021[16] | 1.416-1.419[16] | 350 g/L in water @ 20°C.[16] |

| Difurfuryl ether | C10H10O3 | 101 @ 2 mmHg[17] | ~1.14 | ~1.51 | Insoluble in water.[17] |

Table 2: Physicochemical Properties of Selected Furan Ethers.

Synthesis of Furan Ethers

Furan ethers can be synthesized through various methods, with the Williamson ether synthesis being a common approach for preparing furfuryl ethers. This involves the reaction of a furfuryl halide with an alkoxide.

Experimental Protocol: Synthesis of Furfuryl Methyl Ether

-

Alkoxide Formation: Sodium metal is carefully dissolved in anhydrous methanol under an inert atmosphere to form sodium methoxide.

-

Reaction: Furfuryl chloride (or bromide) is added dropwise to the sodium methoxide solution at a controlled temperature.

-

Work-up: After the reaction is complete, the mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed.

-

Purification: The crude furfuryl methyl ether is purified by distillation under reduced pressure.

Figure 2: Williamson synthesis of a furfuryl ether.

Reactivity of Furan Ethers

The ether linkage itself is generally stable to many reaction conditions.[18] However, the reactivity of the furan ring in furan ethers is influenced by the position and electronic nature of the alkoxy group. An alkoxy group directly attached to the furan ring acts as an electron-donating group, further activating the ring towards electrophilic substitution. In contrast, an ether functionality on a side chain, such as in furfuryl ethers, has a less direct electronic effect on the ring's reactivity.

Spectroscopic Characterization: Unveiling the Molecular Architecture

A combination of spectroscopic techniques is indispensable for the structural elucidation and purity assessment of furan acetals and ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

-

¹H NMR: The protons on the furan ring typically appear in the aromatic region (δ 6.0-7.5 ppm).[3] The protons of the acetal or ether groups will have characteristic chemical shifts depending on their chemical environment. For example, the methoxy protons in furfuryl methyl ether would appear as a singlet around δ 3.3 ppm.

-

¹³C NMR: The carbon atoms of the furan ring typically resonate in the range of δ 105-155 ppm.[19] The carbons of the acetal and ether functionalities will have distinct signals in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

Furan Ring: Characteristic C-O-C stretching vibrations are observed around 1000-1250 cm⁻¹.[20] Aromatic C-H stretching is typically seen above 3000 cm⁻¹.

-

Acetal Group: Strong C-O stretching bands are present in the region of 1000-1200 cm⁻¹.

-

Ether Group: A characteristic C-O-C stretching vibration is also observed in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) is typically observed, and the fragmentation patterns can offer clues about the structure, such as the loss of alkoxy groups from acetals and ethers.

Conclusion: Strategic Application in Drug Development

The physicochemical properties of furan acetals and ethers are of paramount importance in the design and development of new pharmaceuticals. Furan acetals offer a robust strategy for protecting carbonyl functionalities, enabling complex synthetic transformations. Furan ethers provide a means to fine-tune polarity, solubility, and metabolic stability. A thorough understanding of their synthesis, reactivity, stability, and spectroscopic signatures empowers medicinal chemists to strategically incorporate these valuable furan derivatives into novel drug candidates, ultimately contributing to the advancement of therapeutic interventions.[6][21]

References

-

Medicinal significance of furan derivatives : A Review - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]

-

2,5-Dimethoxytetrahydrofuran CAS 696-59-3 - Home Sunshine Pharma. (n.d.). Retrieved January 15, 2026, from [Link]

-

furfuryl methyl ether, 13679-46-4 - The Good Scents Company. (n.d.). Retrieved January 15, 2026, from [Link]

-

Furan undergoes electrophilic aromatic substitution more readily than benzene - Pearson. (n.d.). Retrieved January 15, 2026, from [Link]

-

Difurfuryl ether | C10H10O3 | CID 263034 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Edited 13 C spectra of furfuryl glycidyl ether, 2. (a) APT spectrum... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks | ACS Sustainable Chemistry & Engineering. (2022, March 1). Retrieved January 15, 2026, from [Link]

-

Furan | C4H4O | CID 8029 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Furan - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Furfuryl ethyl ether | C7H10O2 | CID 80455 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05132G. (2024, December 20). Retrieved January 15, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.). Retrieved January 15, 2026, from [Link]

-

CID 158949656 | C48H64O16 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Why is furan more reactive than pyrrole towards electrophilic? - Quora. (2015, November 25). Retrieved January 15, 2026, from [Link]

-

Ethyl furfuryl ether - NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

Ethyl furfuryl ether - NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

-

Furfural - Solubility of Things. (n.d.). Retrieved January 15, 2026, from [Link]

-

Furan - Sciencemadness Wiki. (2022, January 2). Retrieved January 15, 2026, from [Link]

-

Well-established mechanism of the hydrolysis of acetals and ketals.... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

INVESTIGATION IN THE AREA OF FURAN ACETAL... : Chemistry of Heterocyclic Compounds - Ovid. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran | Semantic Scholar. (2010, September 2). Retrieved January 15, 2026, from [Link]

-

Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2022, July 22). Retrieved January 15, 2026, from [Link]

-

Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Furan is a colorless, volatile, with pleasant odor ( like chloroform ). Its boiling point is 31°C, and it is slightl. (n.d.). Retrieved January 15, 2026, from [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]

-

The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides: ARTICLE | Request PDF. (n.d.). Retrieved January 15, 2026, from [Link]

-

2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved January 15, 2026, from [Link]

-

Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved January 15, 2026, from [Link]

-

Furan synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

-

What solvents can dissolve furfural? - Blog - Yino. (2025, December 29). Retrieved January 15, 2026, from [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. (n.d.). Retrieved January 15, 2026, from [Link]

-

17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10). Retrieved January 15, 2026, from [Link]

-

Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Alkylated Derivatives 2-Methyl Furan and 2,5. (n.d.). Retrieved January 15, 2026, from [Link]

-

What is the boiling point of tetrahydrofuran? Why is it an ether (not very polar)? - Quora. (2023, April 16). Retrieved January 15, 2026, from [Link]

-

Acetal Hydrolysis Mechanism - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. Ethyl furfuryl ether [webbook.nist.gov]

- 2. Furan - Sciencemadness Wiki [sciencemadness.org]

- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 4. Furan - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 6. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 7. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. yinobio.net [yinobio.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. furfuryl methyl ether, 13679-46-4 [thegoodscentscompany.com]

- 15. Furfuryl ethyl ether | C7H10O2 | CID 80455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2,5-Dimethoxytetrahydrofuran CAS 696-59-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 17. Difurfuryl ether | C10H10O3 | CID 263034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. imperial.ac.uk [imperial.ac.uk]

- 20. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 21. 2,5-dimethoxytetrahydrofuran, 696-59-3 [thegoodscentscompany.com]

An In-depth Technical Guide on 2-(Dimethoxymethyl)-5-(methoxymethyl)furan: Structural Analysis, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive structural and chemical analysis of 2-(dimethoxymethyl)-5-(methoxymethyl)furan, a biomass-derived furanic ether with significant potential as a stable and versatile chemical intermediate. We explore its synthesis from 5-(hydroxymethyl)furfural (HMF), detail its structural elucidation through a multi-spectroscopic approach, analyze its key reactive sites, and discuss its applications in organic synthesis and for the development of novel pharmaceuticals and materials. This document is intended for researchers, synthetic chemists, and professionals in drug development and sustainable chemistry who are engaged with biomass valorization and the synthesis of novel molecular architectures.

Introduction: The Strategic Value of Protected Furanic Aldehydes

The transition to a bio-based economy has identified 5-(hydroxymethyl)furfural (HMF) as a cornerstone platform chemical.[1][2] Its rich functionality—an aldehyde, a primary alcohol, and a furan ring—offers a gateway to a vast chemical space. However, the high reactivity of the formyl group often complicates synthetic routes through side reactions like oxidation or polymerization.[3] Strategic protection of this group is therefore paramount for unlocking the full synthetic potential of HMF. 2-(Dimethoxymethyl)-5-(methoxymethyl)furan represents a dual-protected HMF derivative, where the aldehyde is masked as a stable dimethyl acetal and the hydroxyl group is converted to a methoxy ether. This dual modification not only enhances stability but also provides a platform for selective chemical transformations, making it a highly valuable intermediate in multi-step synthesis.

Synthesis and Mechanistic Considerations

The most direct and logical synthesis of 2-(dimethoxymethyl)-5-(methoxymethyl)furan originates from HMF. The process is a sequential protection strategy targeting the two primary functional groups.

Step 1: Acid-Catalyzed Acetalization of the Formyl Group

The first step involves the selective protection of the aldehyde. Reacting HMF with anhydrous methanol in the presence of a suitable acid catalyst quantitatively yields the dimethyl acetal, 5-(dimethoxymethyl)furan-2-methanol. The choice of an acid catalyst is critical; solid acid catalysts like Amberlyst-15 are often preferred as they can be easily removed by filtration, simplifying purification. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by two equivalents of methanol.

Step 2: Etherification of the Hydroxymethyl Group

The subsequent etherification of the primary alcohol can be achieved through various methods, most commonly a Williamson ether synthesis. However, for the specific preparation of the methoxymethyl ether from the intermediate alcohol, a reductive etherification approach offers high efficiency.

Experimental Protocol: Synthesis of 2-(Dimethoxymethyl)-5-(methoxymethyl)furan

-

Synthesis of 5-(Dimethoxymethyl)furan-2-methanol (Intermediate):

-

To a solution of 5-(hydroxymethyl)furfural (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid catalyst (e.g., HCl in methanol or a solid acid resin).

-

Stir the mixture at ambient temperature, monitoring by Thin Layer Chromatography (TLC) for the consumption of HMF.

-

Upon completion, neutralize the acid (if homogenous) with a base like sodium carbonate or filter off the solid acid catalyst.

-

Remove methanol under reduced pressure to yield the crude acetal, which can often be used without further purification. A published protocol for a similar acetal formation provides spectroscopic data for this intermediate.[4]

-

-

Synthesis of 2-(Dimethoxymethyl)-5-(methoxymethyl)furan:

-

Dissolve the crude 5-(dimethoxymethyl)furan-2-methanol in a suitable solvent.

-

React with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a non-nucleophilic base (e.g., sodium hydride).

-

Alternatively, a reductive etherification using methanol in the presence of a suitable catalyst can be employed for a cleaner conversion.

-

Monitor the reaction by TLC. Upon completion, quench the reaction, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to yield the final product.

-

The synthetic logic is depicted in the following workflow diagram:

Caption: Synthetic pathway from HMF to the target compound.

Structural Elucidation via Spectroscopic Analysis

The structural identity of 2-(dimethoxymethyl)-5-(methoxymethyl)furan is unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. While a full experimental dataset is not publicly available, a highly accurate prediction can be made based on the known spectra of its precursors and closely related furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is expected to be clean and highly informative. The furan protons will appear as two distinct doublets due to mutual coupling. The acetal proton will be a sharp singlet in a characteristic downfield region. The three distinct methoxy groups (two on the acetal, one on the ether) and the methylene protons will also present as sharp singlets.

-

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to each unique carbon environment in the molecule. The chemical shifts of the furan ring carbons are characteristic, as are the signals for the acetal carbon and the various sp³ hybridized carbons of the methoxy and methylene groups.

Table 1: Predicted Spectroscopic Data for Structural Verification

| Analysis Type | Predicted Signal | Assignment | Rationale/Reference Analog |

| ¹H NMR | δ ~ 6.3-6.4 ppm (d) | Furan Ring Protons | Typical chemical shift for 3,4-protons on a 2,5-disubstituted furan.[4] |

| δ ~ 5.4 ppm (s) | Acetal CH | Characteristic downfield shift for a proton between two oxygens.[4] | |

| δ ~ 4.5 ppm (s) | -CH₂-O- | Methylene protons adjacent to furan ring and ether oxygen. | |

| δ ~ 3.4 ppm (s) | Ether -OCH₃ | Typical chemical shift for a methyl ether. | |

| δ ~ 3.3 ppm (s, 6H) | Acetal -OCH₃ | Equivalent methoxy groups on the acetal function.[4] | |

| ¹³C NMR | δ ~ 154-156 ppm | C5-Furan (bearing -CH₂OMe) | Based on data for 5-(dimethoxymethyl)furan-2-methanol.[4] |

| δ ~ 150-152 ppm | C2-Furan (bearing acetal) | Based on data for 5-(dimethoxymethyl)furan-2-methanol.[4] | |

| δ ~ 108-110 ppm | C3/C4-Furan | Characteristic shifts for furan ring carbons.[4] | |

| δ ~ 98 ppm | Acetal Carbon | Typical shift for a dimethyl acetal carbon.[4] | |

| δ ~ 65-67 ppm | -CH₂-O- | Methylene carbon of the methoxymethyl group. | |

| δ ~ 57-59 ppm | Ether -OCH₃ | Methyl carbon of the ether. | |

| δ ~ 52-54 ppm | Acetal -OCH₃ | Methyl carbons of the acetal.[4] | |

| Mass Spec (EI) | M⁺ at m/z = 186.09 | Molecular Ion (C₉H₁₄O₄) | Corresponds to the calculated molecular weight.[5] |

| m/z = 155 | [M - OCH₃]⁺ | Loss of a methoxy radical from the acetal is a common fragmentation. | |

| IR Spec | ~2830-2950 cm⁻¹ | C-H stretch (sp³) | Aliphatic C-H bonds of methyl/methylene groups. |

| ~1100-1200 cm⁻¹ | C-O-C stretch (strong) | Characteristic of ether and acetal functionalities. | |

| Absence of C=O | No peak at ~1670 cm⁻¹ | Confirms complete conversion of the starting aldehyde. | |

| Absence of O-H | No broad peak at ~3300 cm⁻¹ | Confirms complete conversion of the starting alcohol. |

Chemical Reactivity and Synthetic Utility

The chemical behavior of 2-(dimethoxymethyl)-5-(methoxymethyl)furan is dictated by the reactivity of the furan ring and the lability of the acetal protecting group.

Acetal Group: A Latent Aldehyde

The dimethyl acetal is the most synthetically important feature of the molecule. It is stable to basic, nucleophilic, and many organometallic reagents, allowing for chemistry to be performed elsewhere on the molecule. However, it is readily hydrolyzed under mild aqueous acidic conditions to regenerate the parent aldehyde, 5-(methoxymethyl)furfural. This deprotection strategy is fundamental to its use as an HMF surrogate.

Caption: Acid-catalyzed deprotection of the acetal to unmask the aldehyde.

Furan Ring Reactivity

The furan ring, while aromatic, is electron-rich and can behave as a diene in Diels-Alder reactions.[6] It is also susceptible to electrophilic substitution, which typically occurs at the C3 or C4 positions. However, the ring is sensitive to strong acids, which can cause polymerization or ring-opening.[7] The presence of the acetal allows for reactions that would be incompatible with a free aldehyde, such as selective metallation at the C5 position (if the C2 aldehyde were not already present) followed by quenching with an electrophile, a strategy well-documented for similar furan acetals.[8]

Applications in Drug Development and Material Science

The stability and latent functionality of 2-(dimethoxymethyl)-5-(methoxymethyl)furan make it a valuable building block.

-

Pharmaceutical Synthesis: The furan nucleus is a privileged scaffold in medicinal chemistry.[9] This molecule serves as an excellent starting point for the synthesis of complex 2,5-disubstituted furan derivatives. The protected aldehyde allows for modifications at the other end of the molecule or on the ring itself, followed by deprotection and further elaboration of the aldehyde into amines, alcohols, or carboxylic acids.

-

Monomer for Bio-based Polymers: After deprotection to 5-(methoxymethyl)furfural, the aldehyde can be oxidized to a carboxylic acid. This, along with further transformations, can lead to monomers like 2,5-furandicarboxylic acid (FDCA), a key component for producing sustainable polymers like polyethylene furanoate (PEF).[9]

-

Fine Chemicals and Agrochemicals: The ability to selectively unmask a highly reactive aldehyde at a late stage in a synthetic sequence is a powerful tool for constructing complex target molecules used in the fine chemical and agrochemical industries.

Conclusion

As a Senior Application Scientist, it is my assessment that 2-(dimethoxymethyl)-5-(methoxymethyl)furan is a strategically important, yet underutilized, derivative of HMF. Its enhanced stability and the orthogonal reactivity of its functional groups provide a robust platform for complex organic synthesis. The predictable nature of its spectroscopic characteristics allows for straightforward reaction monitoring and quality control. For researchers in sustainable chemistry and drug discovery, mastering the synthesis and application of such protected platform molecules is a critical step toward developing the next generation of bio-based products and therapeutics.

References

-

Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. This review covers the broad chemistry of HMF and highlights the need for protecting groups. Available at: [Link]

-

PubChem Compound Summary for CID 588127, 2-Furanmethanol, 5-(dimethoxymethyl)-. Provides identifiers and some spectral data for the immediate precursor to the title compound. Available at: [Link]

-

Atroposelective Synthesis of Styrenes by Alcohol-Dehydrogenase-Catalyzed Dynamic Kinetic Resolution. While not directly related, this article discusses the synthesis of complex molecules containing furan moieties, illustrating the importance of furan scaffolds. Available at: [Link]

-

5-Hydroxymethylfurfural (HMF) as a building block platform: Biological properties, synthesis and synthetic applications. A comprehensive review on HMF as a platform chemical. Available at: [Link]

-

Five Member Heterocycles Reactivity of Furan. A video lecture discussing the fundamental reactivity of the furan ring, including its diene character in Diels-Alder reactions. Available at: [Link]

-

5-Hydroxymethylfurfural (HMF) as a building block platform: Biological properties, synthesis and synthetic applications. An alternate source for the Green Chemistry review on HMF. Available at: [Link]

-

Cobalt catalyst for reductive etherification of 5-hydroxymethyl- furfural to 2,5-bis(methoxymethyl)furan under mild conditions. This article provides an experimental procedure and NMR data for the synthesis of 5-(dimethoxymethyl)furan-2-methanol. Available at: [Link]

-

PubChem Compound Summary for CID 71335255, 2-(Dimethoxymethyl)-5-(methoxymethyl)furan. Provides basic computed properties and identifiers for the title compound. Available at: [Link]

-

2-(dimethoxymethyl)furan | CAS#:1453-62-9 | Chemsrc. A supplier page for a related compound, illustrating the general availability of such furan acetals. Available at: [Link]

-

Furan, 2-(methoxymethyl)- - NIST WebBook. Provides IR and mass spectral data for a structurally related compound, 2-(methoxymethyl)furan. Available at: [Link]

-

Oxidized and Reduced Derivatives of Hydroxymethylfurfural (HMF) | PNNL. Discusses the broader family of HMF derivatives. Available at: [Link]

-

Main areas of practical application of HMF and its derivatives... - ResearchGate. A diagram illustrating the wide range of applications for HMF derivatives, including in polymers and pharmaceuticals. Available at: [Link]

-

Furan, 2-[(2,4-dimethoxyphenyl)(5-methyl-2-furanyl)methyl]-5-methyl- - Optional[1H NMR] - Spectrum - SpectraBase. An example of an NMR spectrum for a complex furan derivative. Available at: [Link]

-

Furan, 2-(methoxymethyl)- - NIST WebBook. An alternative link to the NIST WebBook entry for 2-(methoxymethyl)furan. Available at: [Link]

-

2-[(Dimethoxy)methyl]furan - Optional[FTIR] - Spectrum - SpectraBase. An example of an FTIR spectrum for a related furan acetal. Available at: [Link]

-

2-[(Dimethoxy)methyl]furan - Optional[13C NMR] - Chemical Shifts - SpectraBase. An example of a 13C NMR spectrum for a related furan acetal. Available at: [Link]

-

5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis... - PubMed. Discusses the formation of HMF derivatives under acidic conditions. Available at: [Link]

-

Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF - Slideshare. A presentation comparing the reactivity of furan to other five-membered heterocycles. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Contains example NMR spectra for various HMF derivatives. Available at: [Link]

-

Five-membered Heterocycles Pyrrole, Furan and Thiophene. A document detailing the structure, aromaticity, and reactivity of furan, including its sensitivity to strong acids. Available at: [Link]

-

Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline. An article discussing the factors that influence the reactivity of furan. Available at: [Link]

-

Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. A publication detailing the synthesis of related dimethoxy-dihydrofuran derivatives. Available at: [Link]

-

Furan, 2-(methoxymethyl)- - the NIST WebBook. A comprehensive NIST entry with multiple spectral data points for a closely related analog. Available at: [Link]

-

Furan, 2-(methoxymethyl)- - the NIST WebBook. An alternative link to the NIST data for 2-(methoxymethyl)furan. Available at: [Link]

-

5-Methoxymethyl furfural production by acid heterogeneous catalytic etherification of 5-hydroxymethyl furfural - ResearchGate. Discusses the synthesis of a related compound, 5-(methoxymethyl)furfural. Available at: [Link]

-

Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan... - MDPI. Details the synthesis and applications of a related diol. Available at: [Link]

-

JCSP1_2002 - C13-NMR. An example of NMR data analysis for a furan derivative. Available at: [Link]

-

2-(Dimethoxymethyl)-5-(methoxymethyl)furan - Jianzhu Technology. A supplier listing for the target compound. Available at: [Link]

Sources

- 1. 5-Hydroxymethylfurfural (HMF) as a building block platform: Biological properties, synthesis and synthetic applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. research.ulusofona.pt [research.ulusofona.pt]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. rsc.org [rsc.org]

- 5. 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | C9H14O4 | CID 71335255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Furan Derivatives

Introduction: Unveiling the Electronic Landscape of the Furan Ring

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of numerous pharmaceuticals, natural products, and functional materials.[1] Its unique electronic structure, characterized by a π-electron system that imparts aromaticity, governs its reactivity and provides a distinct spectroscopic fingerprint. A comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of furan derivatives is therefore paramount for researchers, scientists, and drug development professionals engaged in their synthesis and characterization. This guide provides an in-depth analysis of the core spectroscopic principles and data interpretation strategies essential for the unambiguous structural elucidation of this important class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and furan derivatives are no exception. The chemical shifts (δ) and coupling constants (J) of the ring protons and carbons are exquisitely sensitive to the electronic effects of substituents, offering a detailed map of the molecular architecture.[2][3]

¹H NMR Spectroscopy of Furan Derivatives

The ¹H NMR spectrum of unsubstituted furan in CDCl₃ reveals two distinct multiplets. The protons at the 2- and 5-positions (α-protons) are more deshielded and resonate at a lower field (around 7.44 ppm) compared to the protons at the 3- and 4-positions (β-protons), which appear at approximately 6.38 ppm.[2][4] This difference is attributed to the electron-withdrawing inductive effect of the oxygen atom.

The coupling constants in the furan ring are characteristic:

Substitution on the furan ring significantly perturbs the chemical shifts of the remaining protons. Electron-withdrawing groups, such as a carboxyl or aldehyde group, tend to deshield the adjacent protons, shifting their signals to a lower field. Conversely, electron-donating groups cause an upfield shift.[2]

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Furan and Selected Derivatives in CDCl₃

| Compound | H-2 | H-3 | H-4 | H-5 | Other Protons | Reference(s) |

| Furan | 7.44 | 6.38 | 6.38 | 7.44 | - | [2][4] |

| 2-Furoic Acid | - | 7.35 | 6.57 | 7.66 | ~12.36 (COOH) | [5] |

| Furfural | - | 6.73 | 6.55 | 7.23 | 9.65 (CHO) | [6] |

| 2,5-Dimethylfuran | - | 5.81 | 5.81 | - | 2.23 (CH₃) | [7][8] |

¹³C NMR Spectroscopy of Furan Derivatives

Similar to ¹H NMR, the ¹³C NMR chemical shifts of the furan ring are influenced by the electronegativity of the oxygen atom and the nature of substituents. In unsubstituted furan, the α-carbons (C2 and C5) resonate at a lower field (around 142.8 ppm) than the β-carbons (C3 and C4) at approximately 109.7 ppm.

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Furan and Selected Derivatives

| Compound | C-2 | C-3 | C-4 | C-5 | Other Carbons | Solvent | Reference(s) |

| Furan | 142.8 | 109.7 | 109.7 | 142.8 | - | CDCl₃ | |

| 2-Furoic Acid | 145.4 | 118.2 | 112.5 | 147.4 | 159.8 (COOH) | DMSO-d₆ | [5] |

| Furfural | 152.9 | 122.0 | 112.8 | 148.1 | 177.9 (CHO) | CDCl₃ | [6][9] |

| 2,5-Dimethylfuran | 150.7 | 106.1 | 106.1 | 150.7 | 13.1 (CH₃) | CDCl₃ | [7][10] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the furan derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is crucial to ensure sample solubility and to avoid signal overlap.

-

Internal Standard: For precise chemical shift referencing, the residual solvent peak is commonly used for calibration in modern spectrometers.[1]

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra using a spectrometer with an appropriate field strength.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum for accurate integration and peak picking.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a furan derivative is characterized by several key absorption bands.

Characteristic IR Absorption Bands of Furan Derivatives:

-

C-H Stretching: The aromatic C-H stretching vibrations of the furan ring typically appear in the region of 3100-3150 cm⁻¹.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring give rise to absorptions in the 1500-1600 cm⁻¹ region.[11]

-

Ring Breathing Modes: The furan ring exhibits characteristic "breathing" vibrations, which are often observed around 1000-1200 cm⁻¹.

-

C-O-C Stretching: The stretching of the C-O-C bond in the furan ring typically results in a strong absorption band between 1010 and 1075 cm⁻¹.

-

Substituent Vibrations: The presence of substituents will introduce their own characteristic absorption bands. For example, a carbonyl group (C=O) in furfural or 2-furoic acid will show a strong absorption in the range of 1660-1720 cm⁻¹.[9][12] The O-H stretch of the carboxylic acid in 2-furoic acid will appear as a broad band from 2500-3300 cm⁻¹.

Table 3: Key IR Absorption Bands (cm⁻¹) for Selected Furan Derivatives

| Compound | C-H (Aromatic) | C=C (Ring) | C-O-C (Ring) | Other Key Bands | Reference(s) |

| Furan | ~3130 | ~1580, 1485 | ~1140 | - | [13][14] |

| 2-Furoic Acid | ~3127, 3147 | ~1583, 1464 | ~1126 | ~1680 (C=O), 2500-3300 (broad, O-H) | [15][16] |

| Furfural | ~3125 | ~1570, 1472 | ~1150 | ~1670-1687 (C=O), ~2715, 2847 (Aldehyde C-H) | [9][17][18] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[1] The fragmentation pattern observed in the mass spectrum offers valuable clues for structural elucidation.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Common Fragmentation Pathways for Furan Derivatives:

A characteristic fragmentation pathway for many furan derivatives involves the loss of a neutral molecule of carbon monoxide (CO), which is a common feature in the mass spectra of furans.[19] Another frequent fragmentation is the loss of a formyl radical (CHO).[19] The presence of substituents will lead to additional, specific fragmentation patterns.

-

Furan: The mass spectrum of furan shows a prominent molecular ion peak at m/z 68. A significant fragment is observed at m/z 39, corresponding to the cyclopropenyl cation.[20]

-

Furfural: The molecular ion peak for furfural is at m/z 96. A prominent fragment is seen at m/z 95, resulting from the loss of the aldehydic hydrogen.[1] Another significant fragment appears at m/z 39.[1]

-

2-Furoic Acid: The molecular ion is observed at m/z 112. A key fragmentation is the loss of a hydroxyl radical to give an ion at m/z 95. Subsequent loss of CO leads to a fragment at m/z 67.[21]

-

2,5-Dimethylfuran: The molecular ion is the base peak at m/z 96. A prominent fragment at m/z 81 corresponds to the loss of a methyl radical.

Experimental Workflow: Mass Spectrometry

The general workflow for analyzing a furan derivative by Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

Caption: A simplified workflow for GC-MS analysis.

Integrated Spectral Analysis: Case Studies

To illustrate the application of these spectroscopic techniques, let's consider the integrated data for two representative furan derivatives.

Case Study 1: Furfural

-

¹H NMR: A spectrum showing signals for the aldehyde proton (~9.65 ppm) and three distinct furan ring protons, confirming a monosubstituted furan.

-

¹³C NMR: Resonances for the aldehyde carbon (~178 ppm) and four distinct furan ring carbons.

-

IR: Strong C=O stretch (~1670-1687 cm⁻¹) and characteristic aldehyde C-H stretches (~2715, 2847 cm⁻¹), along with furan ring vibrations.

-

MS: A molecular ion at m/z 96 and a prominent M-1 peak at m/z 95, confirming the presence of an aldehyde.

Case Study 2: 2,5-Dimethylfuran

-

¹H NMR: A simple spectrum with two singlets: one for the two equivalent methyl groups (~2.23 ppm) and one for the two equivalent furan ring protons (~5.81 ppm), indicating a symmetrical substitution pattern.[7][8]

-

¹³C NMR: Signals for the two equivalent methyl carbons (~13 ppm) and two distinct furan ring carbons.

-

IR: Absence of strong carbonyl or hydroxyl absorptions. Shows characteristic aromatic C-H and C=C stretching, and C-O-C stretching of the furan ring.

-

MS: A molecular ion at m/z 96, with a significant fragment at m/z 81 due to the loss of a methyl group.

Advanced Techniques and Considerations

For more complex furan derivatives, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. Furthermore, it is important to consider the potential for solvent effects to influence chemical shifts in NMR spectroscopy.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust framework for the comprehensive characterization of furan derivatives. By understanding the fundamental principles governing the spectroscopic behavior of the furan ring and its substituents, researchers can confidently elucidate the structures of novel compounds, monitor reactions, and ensure the quality of materials in drug development and other scientific endeavors. This guide serves as a foundational resource, empowering scientists to navigate the intricacies of spectroscopic data interpretation for this vital class of heterocyclic compounds.

References

-

The Infra‐Red Spectrum of Furan | The Journal of Chemical Physics - AIP Publishing. [Link]

-

Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed. [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. [Link]

-

The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. - ResearchGate. [Link]

-

Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry - ACS Publications. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617) - Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) - Human Metabolome Database. [Link]

-

Furfural - SpectraBase. [Link]

-

2-Furancarboxylic acid | C5H4O3 - PubChem. [Link]

-

2,5-Dimethylfuran | C6H8O - PubChem. [Link]

-

Computational IR spectrum of Furan | Download Scientific Diagram - ResearchGate. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. [Link]

-

1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 - ResearchGate. [Link]

-

2-Furoic Acid - bmse000330 - Data - BMRB. [Link]

-

A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer - PubMed. [Link]

-

Comprehensive ATR-FTIR spectra of furfural (2) and furfural-d (1). - ResearchGate. [Link]

-

Infrared Spectroscopic Measurements of the Structure of Organic Thin Films; Furfural on Pd(111) and Au(111) Surfaces. [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile A Highly Polar Substituted Furan | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. [Link]

-

2-Furoic acid, TMS derivative - the NIST WebBook. [Link]

-

2 Furoic acid - mzCloud. [Link]

-

2-Furoic acid - SpectraBase. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives - eCommons. [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. [Link]

-

Furfural - the NIST WebBook. [Link]

-

2-Furoic acid, tetrahydro - the NIST WebBook. [Link]

-

2-Furancarboxylic acid - the NIST WebBook. [Link]

-

NMR spectroscopy. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0040199) - Human Metabolome Database. [Link]

-

2-Furoic acid - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing. [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate. [Link]

-

(PDF) Ionization and fragmentation of furan molecules by electron collisions - ResearchGate. [Link]

-

An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

2,5-Dimethylfuran (DMFu): An Internal Standard for the “Traceless” Quantitation of Unknown Samples via 1 H NMR - ACS Publications. [Link]

-

2-Furancarboxylic acid, propyl ester - the NIST WebBook. [Link]

-

2,5-Dimethyl-1-[(furan-2'-yl)methyl]-1H-pyrrole - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

Mass spectrometry of some furanocoumarins - Canadian Science Publishing. [Link]

-

Proton NMR splitting in 2-substituted furan - Chemistry Stack Exchange. [Link]

-

1H and 13C NMR spectra of some 2-substituted 4,5-dimethylfurans - Sci-Hub. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,5-Dimethylfuran | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 10. 2,5-Dimethylfuran(625-86-5) 13C NMR spectrum [chemicalbook.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Furoic acid(88-14-2) IR Spectrum [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Furfural [webbook.nist.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Dimethoxymethyl)-5-(methoxymethyl)furan (CAS Number: 110339-34-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is based on available chemical supplier data and scientific literature on related compounds. Detailed experimental data and specific applications for 2-(Dimethoxymethyl)-5-(methoxymethyl)furan (CAS: 110339-34-9) are not extensively available in published literature. This guide, therefore, provides a comprehensive overview based on established chemical principles and data for structurally similar molecules.

Introduction

2-(Dimethoxymethyl)-5-(methoxymethyl)furan, with CAS number 110339-34-9, is a disubstituted furan derivative. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a common scaffold in a variety of biologically active molecules and a versatile building block in organic synthesis. This compound features a dimethoxymethyl group (a protected aldehyde) at the 2-position and a methoxymethyl group at the 5-position. These functionalities suggest its potential utility as a synthetic intermediate where sequential and selective manipulation of the two side chains is desired. The acetal at the C2 position serves as a stable protecting group for a formyl group, allowing for chemical transformations on other parts of the molecule, particularly at the C5 position.

Physicochemical Properties

The known and predicted physicochemical properties of 2-(Dimethoxymethyl)-5-(methoxymethyl)furan are summarized in the table below. These properties are essential for its handling, storage, and use in experimental setups.

| Property | Value | Source |

| CAS Number | 110339-34-9 | [1][2] |

| Molecular Formula | C₉H₁₄O₄ | [1][2] |

| Molecular Weight | 186.21 g/mol | [2][3] |

| IUPAC Name | 2-(dimethoxymethyl)-5-(methoxymethyl)furan | [1] |

| Appearance | Colourless Liquid | [3] |

| Boiling Point | 56-57 °C at 0.3 mmHg | [3] |

| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [3] |

| InChI | InChI=1S/C9H14O4/c1-10-6-7-4-5-8(13-7)9(11-2)12-3/h4-5,9H,6H2,1-3H3 | [1] |

| InChIKey | MUSLPVCXVFBZRY-UHFFFAOYSA-N | [1] |

| SMILES | COCC1=CC=C(O1)C(OC)OC | [1] |

Synthesis and Reactivity

Conceptual Synthetic Workflow

The synthesis would likely involve a two-step process:

-

Acetalization of the Aldehyde: The formyl group of HMF is first protected as a dimethyl acetal. This is a standard transformation in organic synthesis, typically achieved by reacting the aldehyde with methanol in the presence of an acid catalyst.

-

Etherification of the Hydroxymethyl Group: The primary alcohol at the C5 position is then converted to a methyl ether. This can be accomplished using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base.

This proposed synthetic route is illustrated in the workflow diagram below.

Caption: Proposed synthetic pathway to 2-(Dimethoxymethyl)-5-(methoxymethyl)furan from HMF.

Reactivity Profile

The reactivity of 2-(Dimethoxymethyl)-5-(methoxymethyl)furan is governed by the furan ring and its substituents.

-

Furan Ring: The furan nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, it is also sensitive to strong acids, which can lead to polymerization or ring-opening.

-

Acetal Group: The dimethoxymethyl group is stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. This allows for the deprotection and subsequent reaction of the formyl group when desired.

-

Ether Group: The methoxymethyl group is generally stable under a wide range of reaction conditions.

Potential Applications in Research and Development

Given its structure as a bifunctional furan derivative, 2-(Dimethoxymethyl)-5-(methoxymethyl)furan holds potential as a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: The furan motif is present in numerous approved drugs and biologically active compounds. This molecule could serve as a starting material for the synthesis of more complex furan-containing drug candidates. The differential protection of the C2 and C5 substituents allows for selective elaboration of the molecular scaffold.

-

Bio-based Polymers: As a derivative of HMF, this compound is rooted in renewable biomass. It could be explored as a monomer or a precursor to monomers for the synthesis of novel, sustainable polymers with unique properties.

-

Fine Chemicals: It can be used as a building block in the synthesis of various fine chemicals, where the furan ring serves as a key structural element.

Safety and Handling

Based on available safety data sheets for 2-(Dimethoxymethyl)-5-(methoxymethyl)furan and related compounds, the following safety precautions should be observed[3]:

-